1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” has been determined by X-ray diffraction and density functional theory (DFT) calculation . The compound has a molecular weight of 321.37 .
Scientific Research Applications
Tert-Butyloxycarbonylation Reagents
A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been introduced for chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base. This process is notable for its high yield and mild conditions, demonstrating the compound's utility in the selective introduction of tert-butoxycarbonyl (Boc) protecting groups in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).
Modification and Functionalization of Molecules
The compound and its derivatives have been used in various chemical reactions including CYP-mediated demethylation, indicating its potential role in drug metabolism studies (Prakash, Wang, O’Connell, & Johnson, 2008), and improved selectivity in the removal of tert-butyloxycarbonyl groups under controlled conditions, which is critical for peptide synthesis (Bodanszky & Bodanszky, 2009).
Synthesis of Polymers
Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol showcases the application of similar compounds in creating new polymeric materials with potential for high thermal stability and solubility in various solvents, indicating their use in advanced material science (Hsiao, Yang, & Chen, 2000).
Radical Graft Polymerization
The utility of tert-butyl peroxyester groups introduced onto carbon black for initiating graft polymerization of vinyl monomers showcases innovative approaches to modify the surface properties of materials, which could have implications in various fields including coatings, composites, and material sciences (Tsubokawa, Fujiki, & Sone, 1988).
Catalyzed Oxidation Reactions
Dirhodium-catalyzed oxidations with tert-butyl hydroperoxide as the oxidant demonstrate the compound's role in facilitating selective oxidation reactions, important for the synthesis of complex organic molecules (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-9-17(10-12-18,14(19)20)22-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOWFRUWADNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187649 | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid | |
CAS RN |
1193388-97-4 | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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